molecular formula C21H26N2O4 B2841995 N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-57-0

N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2841995
CAS No.: 941916-57-0
M. Wt: 370.449
InChI Key: DUCUMYPHILDPPG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
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Scientific Research Applications

Bioactive Metabolites in Marine Actinobacteria
Research on marine actinobacteria Streptomyces sp. KMM 7210 identified new bioactive metabolites, showcasing the marine environment as a rich source for discovering novel compounds with potential applications in drug development and biotechnology. While the specific compound wasn't mentioned, the methodology and findings underscore the significance of marine-derived molecules in scientific research, including cytotoxic activities relevant to pharmaceutical development (Sobolevskaya et al., 2007).

Chemoselective Acetylation in Drug Synthesis
The study on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate for antimalarial drugs, showcases the relevance of chemical synthesis techniques in creating pharmacologically active molecules. This research could offer insights into methodologies for synthesizing related compounds, emphasizing precision in functional group modification for desired biological activities (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity
A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed the impact of hydrogen bonding on self-assembly processes and highlighted significant antioxidant activities. These findings suggest the potential of acetamide derivatives in developing coordination complexes with biomedical applications, including antioxidant agents (Chkirate et al., 2019).

Synthesis of Substituted Compounds
Research on the synthesis of substituted 1,3-cyclohexadienes and related compounds by Michael Reaction, involving cyclopentylidene and cyclohexylidene(cyano)acetamides, demonstrates the versatility of acetamide derivatives in chemical synthesis. This work provides a foundation for exploring the synthesis of complex molecular structures, potentially including derivatives of the compound (Dyachenko et al., 2004).

Advanced Pharmaceutical Applications
A study on benzyl N-acetylcarbamate potassium salts as reagents for synthesizing N-alkylacetamides and carbamates illustrates the strategic use of acetamide derivatives in developing pharmaceutical compounds. This research highlights the flexibility and importance of acetamide structures in synthesizing bioactive molecules, which could extend to the development of compounds similar to the one (Sakai et al., 2022).

Properties

IUPAC Name

N-cyclopentyl-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-6-2-3-7-16(15)14-27-20-11-23(18(13-24)10-19(20)25)12-21(26)22-17-8-4-5-9-17/h2-3,6-7,10-11,17,24H,4-5,8-9,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCUMYPHILDPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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